4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone
Description
4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone is a substituted benzophenone derivative featuring a chloro group at position 4, a fluoro group at position 3 on one aromatic ring, and a morpholinomethyl group at position 4' on the adjacent ring. Morpholine, a six-membered heterocycle containing an oxygen atom, imparts unique electronic and steric properties to the compound.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYDRSBIPBHAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642642 | |
| Record name | (4-Chloro-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-23-5 | |
| Record name | (4-Chloro-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Substituted Benzophenone Core
The benzophenone core bearing chloro and fluoro substituents is generally prepared by acylation reactions involving substituted benzoyl halides or benzotrihalides with aromatic substrates.
Acylation Process:
A mild and efficient method involves the reaction of a substituted benzoyl halide (or benzotrihalide) with a substituted benzene derivative in the presence of a catalyst system comprising iron(III) chloride and graphite. This method avoids harsh Friedel-Crafts conditions and toxic waste, providing high yields and purity.Example:
A substituted benzoyl chloride is reacted with a substituted benzene in the presence of FeCl3 and graphite in 1,2-dichloroethane at reflux for 3 hours, followed by filtration, washing, and recrystallization to yield the substituted benzophenone intermediate with chloro and fluoro groups.
Introduction of Morpholinomethyl Group
The morpholinomethyl substituent at the 4'-position is introduced via nucleophilic substitution or reductive amination on a suitable benzophenone intermediate bearing a leaving group (e.g., halomethyl group) or aldehyde functionality.
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- Starting from 4'-chloromethyl or 4'-formyl substituted benzophenone, the morpholine ring is attached by reaction with morpholine under basic or reductive amination conditions.
- Alternatively, direct alkylation of morpholine with a benzophenone derivative containing a suitable electrophilic site can be employed.
Purification and Isolation
- The crude product is purified by standard techniques such as filtration, extraction, recrystallization, or chromatography.
- Drying methods include rotary evaporation, vacuum drying, or lyophilization depending on the physical state and stability of the compound.
Comparative Data Table of Key Preparation Steps
Research Findings and Optimization
- The use of FeCl3/graphite catalyst system in acylation significantly improves yield and reduces toxic by-products compared to classical Friedel-Crafts acylation.
- Morpholinomethylation efficiency depends on the leaving group and reaction conditions; reductive amination with aldehyde intermediates often provides better selectivity and yield.
- Solvent choice impacts reaction rate and purity; polar aprotic solvents favor nucleophilic substitution steps.
- Crystallization and drying techniques influence the final product's physical form and stability, with spray drying and lyophilization used for amorphous solid dispersions in pharmaceutical contexts.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Chemical Synthesis
4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated structure allows for various nucleophilic substitutions, making it valuable in synthetic pathways.
The compound exhibits promising biological activities, particularly in anti-inflammatory and anticancer research. Its mechanisms of action include:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical biochemical pathways, influencing processes such as inflammation and cell proliferation.
- Receptor Modulation : It can modulate receptor activities, thereby affecting cellular signaling pathways.
- Gene Expression Alteration : There is potential for the compound to influence gene expression related to apoptosis and other cellular responses.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound using an in vitro model of inflammation induced by lipopolysaccharide (LPS). The results indicated that the compound significantly reduced pro-inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
Another research project focused on the anticancer effects of this compound against various cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
*Molecular weight estimated based on analogous structures.
Key Observations:
- Heterocyclic Influence: Morpholine (oxygen) and thiomorpholine (sulfur) derivatives exhibit distinct electronic properties. Piperazine and pyrrolidine groups introduce nitrogen atoms, altering solubility and hydrogen-bonding capacity, which may affect binding affinity in drug design .
- Substituent Position Effects: Fluorine at position 3 (target compound) vs. 2 () alters steric hindrance and electronic effects. Position 3-fluoro may enhance resonance stabilization compared to 2-fluoro . The 4'-morpholinomethyl group in the target compound vs. 2'-morpholinomethyl () impacts spatial orientation, influencing interactions in crosslinking or biological systems .
Electronic and Reactivity Profiles
Theoretical studies on substituted benzophenones reveal that electron-withdrawing groups (e.g., Cl, F) reduce the energy gap between HOMO and LUMO, enhancing photoreactivity. Comparative
- 4-Fluoro-4-hydroxybenzophenone: The hydroxyl group facilitates hydrogen bonding, while fluorine increases electrophilicity. This combination is critical in anti-fungal applications .
- Target Compound : The absence of a hydroxyl group but presence of morpholine may reduce hydrogen bonding but improve radical stability during photo-initiation .
- Thiomorpholine Analog () : Sulfur’s polarizability could lower activation energy for radical formation compared to morpholine .
Biological Activity
4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone (C18H17ClFNO2) is an organic compound notable for its unique structure and potential biological activities. This compound features a benzophenone backbone with specific halogen substitutions and a morpholinomethyl group, which contribute to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H17ClFNO2
- Molecular Weight : ~333.79 g/mol
- Structure : Contains a benzophenone framework with a chlorine atom at the 4-position, a fluorine atom at the 3-position, and a morpholinomethyl substituent at the 4'-position.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical biochemical pathways.
- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling processes.
- Gene Expression Alteration : There is potential for affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, warranting further pharmacological exploration.
- Potential Anticancer Activity : There are indications that it could be explored for anticancer applications, although detailed studies are still needed to confirm this.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity:
| Study | Findings |
|---|---|
| Investigated for potential interactions with various biological targets; showed promise in antimicrobial activity. | |
| Demonstrated significant reactivity due to electrophilic nature; suggested applications in drug development. | |
| Explored as an intermediate in synthesizing more complex organic compounds with potential therapeutic benefits. |
Applications
The versatility of this compound allows it to serve multiple roles across different industries:
Q & A
Q. What are the established synthetic routes for 4-chloro-3-fluoro-4'-morpholinomethyl benzophenone, and how do reaction conditions influence yield?
The compound can be synthesized via Friedel-Crafts acylation, leveraging a benzophenone backbone functionalized with morpholinomethyl, chloro, and fluoro groups. A method involves using anhydrous AlCl₃ as a catalyst in nitrobenzene solvent at 80–90°C, followed by steam distillation and recrystallization from ethanol . Key factors affecting yield include:
- Catalyst purity : Anhydrous AlCl₃ prevents side reactions.
- Solvent choice : Nitrobenzene acts as both solvent and electron-deficient arene for acyl group transfer.
- Temperature control : Reflux at 80–90°C optimizes electrophilic substitution without decomposition. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) is recommended to isolate the product.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–F: 1.357 Å) and dihedral angles between aromatic rings (e.g., 57.45°), confirming substituent geometry .
- FT-IR spectroscopy : Identifies carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and morpholine N–H vibrations (~3300 cm⁻¹) .
- GC/MS-SIM : Validates purity and detects trace impurities using derivatization (e.g., ethylation) for enhanced volatility .
Q. What preliminary biological activities have been reported for benzophenone derivatives with similar substituents?
Substituted benzophenones exhibit antifungal, anti-inflammatory, and chemotherapeutic properties. For example:
- Antifungal activity : Methyl-substituted analogs inhibit fungal growth via disruption of cell membrane integrity .
- Anti-HIV potential : Fluorinated benzophenones show inhibition of HIV-1 reverse transcriptase due to halogen-mediated binding interactions .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent position) alter the compound’s reactivity and stability?
- Electron-withdrawing groups (Cl, F) : Enhance electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack (e.g., hydrolysis under acidic conditions) .
- Morpholinomethyl group : Introduces steric hindrance, reducing aggregation in solution but potentially lowering bioavailability due to increased hydrophilicity . Stability studies under varying pH and temperature (e.g., accelerated degradation at >100°C) are critical for optimizing storage conditions.
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Dose-response assays : Use standardized cell lines (e.g., HEK293 for cytotoxicity) to compare IC₅₀ values across studies.
- Molecular docking : Predict binding affinities to targets (e.g., HIV-1 RT) using software like AutoDock Vina, accounting for halogen bonding and π-π stacking .
- Meta-analysis : Cross-reference data from crystallographic (e.g., Protein Data Bank) and pharmacological databases (e.g., ChEMBL) to validate structure-activity relationships .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Catalyst recovery : AlCl₃ is corrosive and difficult to recycle. Alternatives like FeCl₃ or ionic liquids may reduce waste .
- Solvent toxicity : Replace nitrobenzene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety profiles .
- Purification bottlenecks : Implement continuous-flow chromatography for high-throughput separation of regioisomers .
Q. How do environmental factors (e.g., light, humidity) impact the compound’s stability in experimental settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
